4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound It features a unique structure combining a pyrazole ring, a triazine ring, and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions .
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Formation of the Triazine Ring: : The triazine ring is usually formed through the cyclization of appropriate amines with cyanuric chloride under basic conditions .
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Coupling of the Rings: : The final step involves coupling the pyrazole and triazine rings with the benzimidazole moiety. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
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Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, particularly at the positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its heterocyclic structure is reminiscent of many bioactive molecules, making it a candidate for the development of new therapeutics.
Medicine
In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of multiple heterocyclic rings often correlates with significant biological activity .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structure allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Uniqueness
What sets 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine apart is the presence of the methoxy group on the phenyl ring. This modification can significantly alter the compound’s electronic properties and reactivity, making it unique compared to its analogs.
Properties
Molecular Formula |
C19H17N7O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C19H17N7O/c1-27-12-8-6-11(7-9-12)16-13(10-21-25-16)17-23-18(20)24-19-22-14-4-2-3-5-15(14)26(17)19/h2-10,17H,1H3,(H,21,25)(H3,20,22,23,24) |
InChI Key |
KMCLMNZOPNBQFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
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